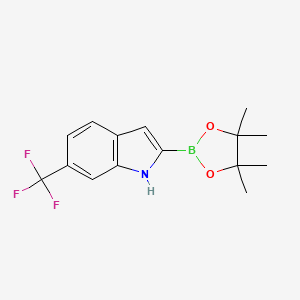![molecular formula C10H10ClF3N2O2 B2606625 Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate CAS No. 2085703-14-4](/img/structure/B2606625.png)
Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate” is a chemical compound with the CAS Number: 339010-43-4 and a linear formula of C10H9ClF3NO2 .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate”, have been synthesized for use in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular weight of this compound is 267.63 . The InChI code is 1S/C10H9ClF3NO2/c1-5(9(16)17-2)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The development of fluorinated organic chemicals is becoming an increasingly important research topic .The molecular weight of this compound is 267.63 . The InChI code is 1S/C10H9ClF3NO2/c1-5(9(16)17-2)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 .
科学的研究の応用
Agrochemicals
2,3,5-DCTF: plays a pivotal role in crop protection. Specifically, it is used in the production of several agrochemicals. Notably, fluazifop-butyl , the first TFMP (trifluoromethylpyridine) derivative introduced to the agrochemical market, belongs to this category. Over 20 new TFMP-containing agrochemicals have acquired ISO common names, emphasizing their significance in safeguarding crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their efficacy .
Pharmaceuticals
Several TFMP derivatives , including 2,3,5-DCTF , have found applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many more are currently undergoing clinical trials. The distinctive properties of TFMP —stemming from both the fluorine atom and the pyridine ring—contribute to their biological activities and potential therapeutic effects .
Veterinary Products
Apart from human medicine, TFMP derivatives also feature in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds offer promise for addressing animal health issues .
Intermediate in Synthesis
2,3,5-DCTF: serves as an intermediate in the synthesis of other valuable compounds. For instance, it acts as a reactant in the production of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules , which have potential as inhibitors of NS5B in the treatment of Hepatitis C .
Functional Materials
Beyond agrochemicals and pharmaceuticals, 2,3,5-DCTF contributes to the development of functional materials. Its unique properties make it a valuable building block for creating novel materials with specific applications .
Regioselective Functionalization
Researchers have explored the regioselective functionalization of 2,3,5-DCTF . This compound can serve as a model substrate for investigating such reactions .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate primarily targets the enzyme acetyl-CoA carboxylase . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism .
Mode of Action
Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate acts as an inhibitor of acetyl-CoA carboxylase . By inhibiting this enzyme, the compound interferes with the synthesis of fatty acids, which are essential components of cellular membranes and signaling molecules .
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase by Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate affects the fatty acid biosynthesis pathway . This disruption can lead to a decrease in the production of essential fatty acids, impacting various downstream processes such as cell membrane formation and signal transduction .
Pharmacokinetics
The pharmacokinetics of Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate are influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound is a proherbicide, which means it must undergo chemical conversion before becoming pharmacologically active . This conversion typically occurs through hydrolysis of the methyl ester .
Result of Action
The result of Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate’s action is the inhibition of fatty acid synthesis. This can lead to a disruption in cell membrane integrity and signaling processes, potentially leading to cell death .
Action Environment
The action of Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate can be influenced by environmental factors. For instance, the hydrolysis of the compound to its active form is dependent on the presence of moisture . In dry conditions, little hydrolysis occurs, which can impact the compound’s efficacy .
特性
IUPAC Name |
methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-5(9(17)18-2)16-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZCHSAAQEXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

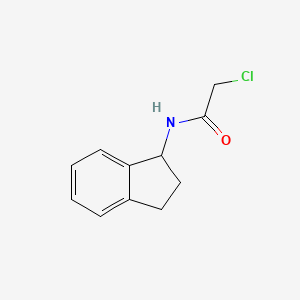
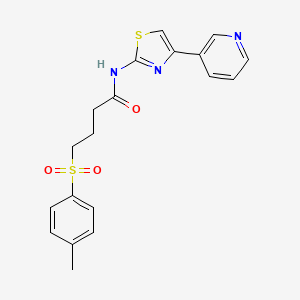
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)
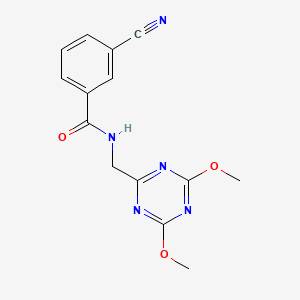
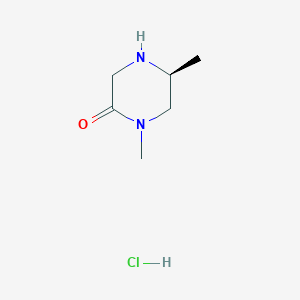
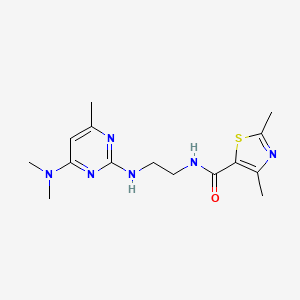
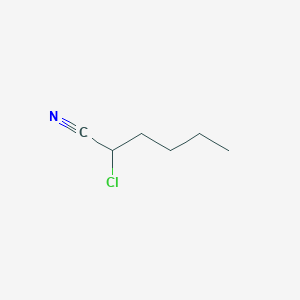
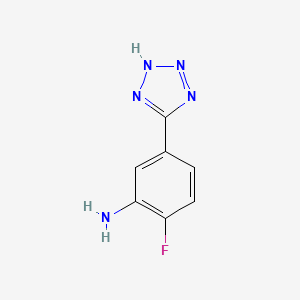

![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)
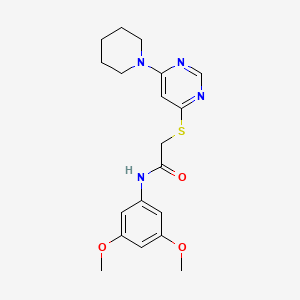
![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)
![ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2606564.png)
